Ethyl cinnoline-5-carboxylate
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Overview
Description
Ethyl cinnoline-5-carboxylate is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cinnoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of a base such as piperidine under controlled microwave irradiation . This method is efficient and yields the desired cinnoline derivative with good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl cinnoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives with different properties and applications.
Scientific Research Applications
Ethyl cinnoline-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl cinnoline-5-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure of the derivative and its target. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.
Comparison with Similar Compounds
Ethyl cinnoline-5-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds, such as:
Cinnoline: The parent compound with a simpler structure.
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: A structural isomer of quinoline with distinct properties.
Indole: A widely studied heterocycle with diverse applications in medicinal chemistry
This compound is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its derivatives offer a wide range of applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl cinnoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-5-10-8(9)6-7-12-13-10/h3-7H,2H2,1H3 |
InChI Key |
BBLVLRUWWUVBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CN=NC2=CC=C1 |
Origin of Product |
United States |
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